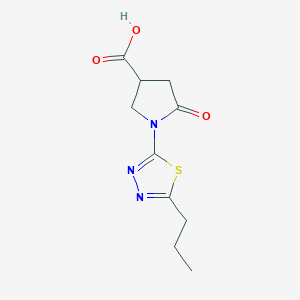

5-Oxo-1-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

5-oxo-1-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3S/c1-2-3-7-11-12-10(17-7)13-5-6(9(15)16)4-8(13)14/h6H,2-5H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHMSZKCDIOMNEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN=C(S1)N2CC(CC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a series of chemical reactions starting with 5-propyl-1,3,4-thiadiazol-2-amine and itaconic acid. The reaction typically involves heating the reactants under solvent-free conditions or with the addition of acetic acid at temperatures ranging from 140°C to 150°C. This method yields the desired carboxylic acid derivative.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimizing reaction conditions to increase yield and purity. This could include the use of catalysts, varying reaction times, and temperatures, as well as scaling up the reaction volumes.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used under acidic conditions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrrolidines or thiadiazoles.

Scientific Research Applications

Corrosion Inhibition

One of the most notable applications of 5-Oxo-1-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acid is its effectiveness as a corrosion inhibitor. Research indicates that derivatives containing thiadiazole rings exhibit significant corrosion resistance properties in acidic environments.

Medicinal Chemistry

In addition to its applications in corrosion inhibition, this compound is being investigated for its potential as an antitumor agent. Thiadiazole derivatives are recognized for their biological activities, including anticancer properties.

Antitumor Activity

Recent studies have shown that derivatives incorporating thiadiazole rings can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with specific functional groups demonstrated IC50 values below 10 μM against HCT-116 and Jurkat cell lines . The presence of polar substituents appears crucial for enhancing biological activity while maintaining selectivity towards tumor cells over normal cells.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structural integrity and purity of the synthesized compounds .

Mechanism of Action

The mechanism by which 5-Oxo-1-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways would depend on the specific application and derivatives of the compound.

Comparison with Similar Compounds

Thiadiazole Derivatives with Varied Alkyl Substituents

The compound belongs to a broader class of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids, where the R group on the thiadiazole ring influences physicochemical and biological properties. Key comparisons include:

Key Observations:

- Bioactivity : Longer alkyl chains (e.g., propyl) may enhance binding to hydrophobic enzyme pockets, while shorter chains (e.g., methyl) favor interactions in polar environments.

Non-Thiadiazole Analog: 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid

A structurally related compound, 1-methyl-5-oxopyrrolidine-3-carboxylic acid (CAS 42346-68-9), replaces the thiadiazole ring with a methyl group.

Key Observations:

Pyrrolidine-3-carboxylic Acid Derivatives

Other pyrrolidine-3-carboxylic acid derivatives vary in substituents at the 1-position:

Key Observations:

- Substituents like thiadiazole or benzyl groups modulate steric effects and interaction profiles, whereas simpler groups (e.g., H) prioritize solubility.

Biological Activity

5-Oxo-1-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acid is a compound that has garnered attention in recent research due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanism of action, effectiveness against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a thiadiazole group, which is known for its diverse biological activities. The presence of the carboxylic acid group enhances its solubility and reactivity. Its molecular formula is .

Research indicates that compounds containing thiadiazole and pyrrolidine moieties often exhibit significant biological activities due to their ability to interact with various biological targets. The specific mechanisms of action for this compound include:

- Enzyme Inhibition : The compound has been shown to inhibit the BACE-1 enzyme, which plays a critical role in the pathogenesis of Alzheimer's disease. Inhibition occurs through interactions at the S2' subsite of the enzyme, demonstrating sub-micromolar activity .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrrolidine exhibit antibacterial and antifungal properties. The specific compound may also contribute to this activity through similar mechanisms .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various pathogens. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0048 |

| Escherichia coli | 0.0039 |

| Candida albicans | 0.0048 |

These results suggest that the compound exhibits potent antimicrobial properties, particularly against Gram-positive bacteria and fungi.

Enzyme Inhibition Studies

The inhibition of BACE-1 by derivatives of 5-Oxo-pyrrolidine has been quantified in several studies:

| Compound | BACE-1 Inhibition (IC50) |

|---|---|

| 5-Oxo-1-(5-propyl-thiadiazole) | Sub-micromolar |

| Other derivatives | Varies by structure |

This highlights the potential of this compound as a therapeutic agent in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

- Inhibition of BACE-1 : A study focusing on derivatives of 5-Oxo-pyrrolidine showed that modifications at the aryl appendage significantly enhanced inhibitory activity against BACE-1 .

- Antimicrobial Efficacy : Research on pyrrolidine derivatives demonstrated broad-spectrum antimicrobial activity with specific emphasis on structural modifications that enhance potency against both bacterial and fungal strains .

- Corrosion Inhibition : Although primarily focused on corrosion science, studies have noted the effectiveness of thiadiazole-containing compounds in reducing corrosion rates in metals, highlighting their utility beyond biological applications .

Q & A

Basic: What synthetic methodologies are reported for thiadiazole-pyrrolidine hybrids, and how can they be adapted for this compound?

Answer:

Thiadiazole-pyrrolidine hybrids are typically synthesized via cyclocondensation reactions. For example, refluxing 3-formyl-indole derivatives with thiazolidinones in acetic acid/sodium acetate yields structurally analogous compounds (e.g., ). To adapt this for the target compound:

- Use 5-propyl-1,3,4-thiadiazol-2-amine as the thiadiazole precursor.

- Couple with a pyrrolidine-3-carboxylic acid derivative via a Mannich or Ullmann-type reaction under reflux (120°C, 12–24 h).

- Purify via recrystallization (DMF/acetic acid, 1:3 ratio) to isolate the product .

Advanced: How do steric and electronic effects of the 5-propyl group on the thiadiazole ring influence conformational stability?

Answer:

The 5-propyl group introduces steric hindrance, affecting the thiadiazole ring’s planarity and its interaction with the pyrrolidine ring. Computational studies (DFT/B3LYP-6-31G*) on analogous thiadiazole systems ( ) suggest:

- Propyl substituents increase rotational barriers by ~2–3 kcal/mol compared to methyl groups.

- Electron-donating alkyl chains reduce electrophilicity at the thiadiazole sulfur, altering hydrogen-bonding potential. Validate via X-ray crystallography (as in ) and compare with methyl/thienyl analogs .

Basic: What spectroscopic techniques are critical for structural confirmation?

Answer:

- 1H/13C NMR : Identify pyrrolidine ring protons (δ 2.5–3.5 ppm) and carboxylic acid protons (δ 10–12 ppm). Thiadiazole protons appear as singlets (δ 8.0–9.0 ppm) ( ).

- FTIR : Carboxylic acid C=O (1700–1750 cm⁻¹) and thiadiazole C=N (1600–1650 cm⁻¹).

- HPLC-MS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z ~310) and purity (>95%) using C18 columns (MeCN/H2O + 0.1% TFA) .

Advanced: How can researchers address contradictory bioactivity data in thiadiazole-containing compounds?

Answer:

Contradictions often arise from assay variability (e.g., MIC vs. IC50) or substituent effects. To resolve:

- Perform structure-activity relationship (SAR) studies: Compare 5-propyl with 5-methyl () or phenyl ( ) analogs in standardized antimicrobial/kinase assays.

- Use molecular docking to assess binding mode consistency (e.g., thiadiazole interactions with ATP-binding pockets).

- Validate via dose-response curves (IC50 ± SEM) and report Hill slopes to quantify efficacy .

Basic: What purification strategies are effective for removing by-products in the final step?

Answer:

- Column chromatography : Use silica gel (CH2Cl2/MeOH, 9:1) to separate unreacted amines or carboxylic acid intermediates.

- Acid-base extraction : Dissolve crude product in NaOH (pH 12), wash with ether, then acidify to pH 2 to precipitate the pure compound.

- Recrystallization : Optimize solvent polarity (e.g., EtOH/H2O) based on solubility data ( ) .

Advanced: What computational tools predict metabolic stability of the carboxylic acid moiety?

Answer:

- ADMET predictors (e.g., SwissADME): Estimate carboxylate glucuronidation susceptibility (t1/2 < 2 h if metabolically labile).

- MD simulations : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify oxidation hotspots.

- Compare with experimental microsomal stability assays (rat/human liver microsomes + NADPH) .

Basic: How to optimize reaction conditions for scale-up synthesis?

Answer:

- Catalyst screening : Test Pd/Cu for C–N coupling efficiency (e.g., ).

- Solvent selection : Replace acetic acid with recyclable solvents (e.g., PEG-400) to reduce waste.

- Process monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress (e.g., carbonyl peak at 1700 cm⁻¹) .

Advanced: What strategies resolve crystallinity issues in X-ray diffraction studies?

Answer:

- Co-crystallization : Add co-formers (e.g., nicotinamide) to improve lattice packing.

- Vapor diffusion : Use tert-butyl methyl ether to slowly concentrate the compound in DMSO.

- Low-temperature data collection (100 K) minimizes thermal motion artifacts (as in ) .

Basic: How to assess the compound’s stability under physiological conditions?

Answer:

- pH stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) for 24 h. Monitor degradation via HPLC.

- Thermal stability : Use DSC/TGA to identify decomposition temperatures (e.g., reports mp ~237°C).

- Light sensitivity : Store in amber vials and test under UV/visible light (ICH Q1B guidelines) .

Advanced: How can NMR relaxation studies elucidate rotational barriers in the pyrrolidine ring?

Answer:

- Perform VT-NMR (Variable Temperature): Measure coalescence temperatures for pyrrolidine ring protons (e.g., ΔG‡ ~12 kcal/mol at 300 K).

- NOESY/ROESY : Detect through-space interactions between thiadiazole and pyrrolidine protons to map ring puckering.

- Compare with DFT-calculated rotational barriers (B3LYP/cc-pVTZ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.